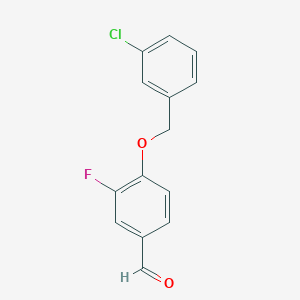

4-((3-Chlorobenzyl)oxy)-3-fluorobenzaldehyde

Description

4-((3-Chlorobenzyl)oxy)-3-fluorobenzaldehyde is a benzaldehyde derivative featuring a 3-chlorobenzyloxy group at the para position (C4) and a fluorine atom at the meta position (C3) of the aromatic ring. The aldehyde functional group at C1 renders it reactive in nucleophilic addition and condensation reactions.

Properties

IUPAC Name |

4-[(3-chlorophenyl)methoxy]-3-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c15-12-3-1-2-11(6-12)9-18-14-5-4-10(8-17)7-13(14)16/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQXESHYGGYRAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chlorobenzyl)oxy)-3-fluorobenzaldehyde typically involves the following steps:

Formation of the Benzyl Ether: The reaction begins with the formation of the benzyl ether by reacting 3-chlorobenzyl alcohol with 3-fluorobenzaldehyde in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Oxidation: The resulting intermediate is then subjected to oxidation using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the final product, 4-((3-Chlorobenzyl)oxy)-3-fluorobenzaldehyde.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-((3-Chlorobenzyl)oxy)-3-fluorobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

Oxidation: 4-((3-Chlorobenzyl)oxy)-3-fluorobenzoic acid.

Reduction: 4-((3-Chlorobenzyl)oxy)-3-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-((3-Chlorobenzyl)oxy)-3-fluorobenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions due to its aldehyde group.

Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((3-Chlorobenzyl)oxy)-3-fluorobenzaldehyde is largely dependent on its functional groups. The aldehyde group can form covalent bonds with nucleophiles, making it reactive in various biochemical pathways. The molecular targets and pathways involved would vary based on the specific application, such as enzyme inhibition or interaction with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Differences

The table below highlights key structural distinctions between 4-((3-Chlorobenzyl)oxy)-3-fluorobenzaldehyde and its analogs:

Key Observations:

Substituent Electronic Effects: The fluoro group at C3 in the target compound is electron-withdrawing, enhancing the aldehyde's electrophilicity compared to the methoxy group in analogs, which is electron-donating .

Reactivity and Synthetic Utility :

- The bromomethyl substituent in facilitates alkylation or cross-coupling reactions, unlike the chloro/fluoro analogs .

- Crystallographic data from (e.g., C4–O2–C8 bond angle: 117.4°) indicates steric constraints that may affect molecular packing and solubility.

Biological Implications: Patent derivatives (e.g., Preparation 7A ) utilize 3-chlorobenzyl groups in indole-quinoline hybrids, suggesting that such substituents may enhance target binding in medicinal applications. The target compound’s fluorinated aromatic system could improve metabolic stability compared to methoxy analogs .

Biological Activity

4-((3-Chlorobenzyl)oxy)-3-fluorobenzaldehyde is an organic compound that has garnered attention due to its potential biological activities. This compound features a unique structure that includes both a chlorobenzyl ether and a fluorobenzaldehyde moiety, which may influence its reactivity and interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The molecular formula of 4-((3-Chlorobenzyl)oxy)-3-fluorobenzaldehyde is . The presence of electron-withdrawing (fluorine) and electron-donating (chlorobenzyl) groups enhances its chemical reactivity, making it a candidate for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 276.71 g/mol |

| Structure Features | Chlorobenzyl ether, Fluorobenzaldehyde |

The biological activity of 4-((3-Chlorobenzyl)oxy)-3-fluorobenzaldehyde primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator , influencing the activity of these targets through mechanisms like:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes.

- Conformational Changes : Binding to active sites may alter the conformation of target molecules, affecting their biological functions.

Antimicrobial Properties

Preliminary studies indicate that 4-((3-Chlorobenzyl)oxy)-3-fluorobenzaldehyde exhibits antimicrobial properties. Its effectiveness against various microorganisms suggests potential applications in treating infections.

Enzyme Inhibition

Research indicates that this compound is involved in enzyme inhibition studies. It may inhibit specific enzymes, which could be beneficial in therapeutic contexts where enzyme modulation is required.

Cytotoxicity

The compound's cytotoxic effects have been evaluated in several studies, demonstrating potential activity against cancer cell lines. The cytotoxicity profile suggests that it may interfere with cellular proliferation and viability.

Case Studies

- Enzyme Inhibition Studies : A study focused on the interaction of 4-((3-Chlorobenzyl)oxy)-3-fluorobenzaldehyde with myeloperoxidase (MPO) showed an inhibition concentration of , indicating significant enzyme inhibitory activity.

- Antimicrobial Testing : In vitro tests revealed that the compound exhibited strong antifungal activity against various strains, with inhibition percentages reaching up to 85% for certain fungi .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of 4-((3-Chlorobenzyl)oxy)-3-fluorobenzaldehyde:

- Structure-Activity Relationship (SAR) : Investigations into the SAR have shown that modifications to the chlorobenzyl and fluorobenzaldehyde groups can significantly alter biological activity, suggesting avenues for optimizing efficacy.

- Therapeutic Applications : The compound has been proposed as a lead candidate for developing new antimicrobial and anticancer agents due to its diverse biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.